
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide in refluxing butanol, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Pyrido[2,3-d]pyrimidin-5-ones: Exhibits antiproliferative, antimicrobial, and anti-inflammatory properties.
Uniqueness
5-Ethyl-5-(4-methylpentyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione stands out due to its unique combination of neuroprotective, anti-neuroinflammatory, and other biological activities. Its ability to inhibit specific molecular pathways makes it a promising candidate for further research and development in various fields.
Eigenschaften
Molekularformel |
C12H19N2NaO3 |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-(4-methylpentyl)-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H20N2O3.Na/c1-4-12(7-5-6-8(2)3)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
ATAUTAMFEQZFSC-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CCCC(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


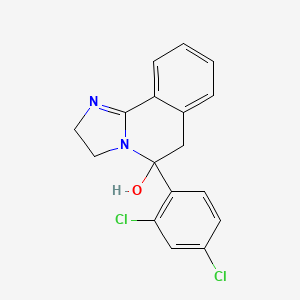


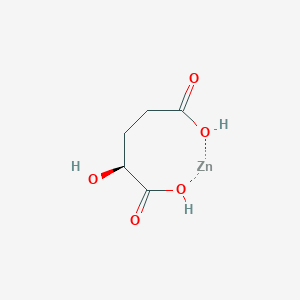


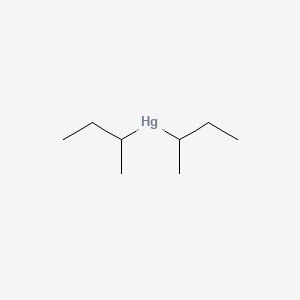
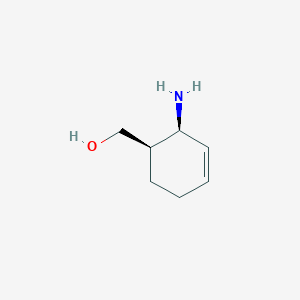
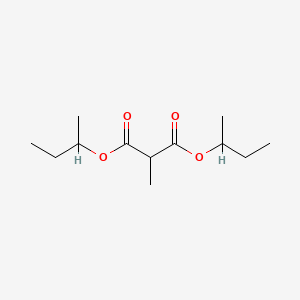
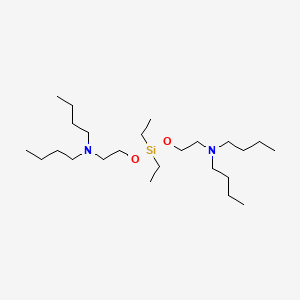
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
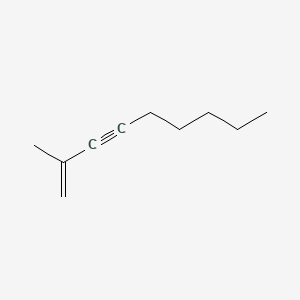
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
